4-Isopropyl-1-methyl-1H-imidazole
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Overview
Description
4-Isopropyl-1-methyl-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structural features, which include an isopropyl group at the fourth position and a methyl group at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1-methyl-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses alpha-halo ketones and ammonia . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or through the Marckwald synthesis, which involves the reaction of amino nitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazolines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-Isopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, imidazole derivatives are known to inhibit nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases . The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the isopropyl group.
4-Phenyl-1H-imidazole: Contains a phenyl group instead of an isopropyl group.
4-Methylimidazole: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: 4-Isopropyl-1-methyl-1H-imidazole is unique due to the presence of both an isopropyl group and a methyl group on the imidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives.
Properties
IUPAC Name |
1-methyl-4-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)7-4-9(3)5-8-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWDSORGGFNLJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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